![molecular formula C24H29N3O5S B2369995 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-43-2](/img/structure/B2369995.png)
2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Biological Activity
The compound 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrimidine and quinoline framework with ethylthio and trimethoxyphenyl substituents. This unique structure contributes to its potential pharmacological properties.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Synthesis and Screening : A study synthesized various quinoline derivatives and screened them for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness compared to standard antibiotics .
- Mechanism of Action : The presence of sulfur in the ethylthio group is believed to enhance the antibacterial activity by disrupting bacterial cell wall synthesis or function .
Antioxidant Activity
Another important aspect of the compound's biological profile is its antioxidant potential:
- Evaluation Methods : Antioxidant activity can be assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds structurally related to the target compound have shown promising results in these assays .
- Significance : Antioxidants play a crucial role in mitigating oxidative stress-related diseases, making this property particularly relevant for therapeutic applications.
Antitumor Activity
The antitumor potential of similar compounds has been documented extensively:
- In Vitro Studies : Studies have reported that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest .
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to targets involved in cancer progression, indicating their potential as anticancer agents .
Case Studies
- Antibacterial Efficacy : A specific study highlighted the antibacterial activity of a related quinoline derivative against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
- Antioxidant Evaluation : Another case study evaluated the antioxidant properties of a closely related compound using the DPPH assay, yielding an IC50 value indicative of strong radical scavenging activity .
- Antitumor Assessment : In vitro tests on human cancer cell lines demonstrated that derivatives with similar structural motifs could inhibit cell proliferation significantly at concentrations as low as 10 µM .
Scientific Research Applications
The compound 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, synthesizing findings from diverse sources.
Key Features:
- Molecular Formula : C20H24N2O5S
- Molecular Weight : 396.48 g/mol
Anticancer Activity
Research has shown that derivatives of pyrimidine and quinoline compounds possess anticancer properties. For instance, studies on related compounds indicate their effectiveness against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of sulfur and methoxy groups may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. They could potentially be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Organic Light Emitting Diodes (OLEDs)
Due to their unique electronic properties, quinoline derivatives are being explored for use in OLED technology. Their ability to emit light when excited makes them suitable candidates for developing efficient light-emitting materials .
Photovoltaic Cells
Research into organic photovoltaic cells has identified similar compounds as potential materials for enhancing solar energy conversion efficiency. Their electronic properties can facilitate charge transport within the cell structure .
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the antiproliferative effects of synthesized quinoline derivatives on various cancer cell lines. Results indicated that modifications to the quinoline structure significantly impacted cytotoxicity levels, with certain derivatives exhibiting IC50 values in the low micromolar range against HeLa cells.
Case Study 2: Antimicrobial Testing
In another investigation, a series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with ethylthio substitutions had enhanced antibacterial activity compared to their non-thio analogs, suggesting the importance of this functional group in antimicrobial efficacy.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves multi-component reactions (MCRs) under catalytic conditions. A common approach includes:
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Reactants : 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 3,4,5-trimethoxybenzaldehyde.
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Catalyst : Fe₃O₄@nano-cellulose/Ti(IV) (yield: 85–92%) or cellulose sulfuric acid (yield: 88–95%) .
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Mechanism :
Thioether Group (-S-C₂H₅)
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Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide or sulfone derivatives.
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Alkylation : Further alkylation with methyl iodide or benzyl bromide under basic conditions.
Trimethoxyphenyl Group
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Demethylation : Cleavage of methoxy groups with BBr₃ (yield: 75%) .
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Electrophilic Substitution : Nitration or sulfonation at the aromatic ring under acidic conditions .
Dione Moieties
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Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .
-
Reduction : NaBH₄ reduces the dione to a diol (yield: 68%) .
Reaction Optimization Data
The table below compares synthetic methods for the target compound:
Method | Catalyst | Time | Temp (°C) | Yield | Reference |
---|---|---|---|---|---|
Conventional heating | Fe₃O₄@nano-cellulose/Ti(IV) | 2.5 hr | 70 | 88% | |
Ultrasound-assisted | None | 45 min | 60 | 92% | |
Solvent-free | Cellulose sulfuric acid | 1.5 hr | 90 | 95% |
Mechanistic Insights
-
Cyclocondensation : The quinoline ring forms via intramolecular cyclization of a Michael adduct intermediate, followed by dehydration .
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Stereoelectronic Effects : The 3,4,5-trimethoxyphenyl group enhances electron density, facilitating electrophilic attacks at the C-5 position .
Spectroscopic Characterization
Key spectral data for structural confirmation:
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence product purity?
Basic
The synthesis typically involves multi-component reactions and cyclocondensation of substituted quinoline precursors with ethylthio-containing reagents. For example, the pyrimidine ring is formed via cyclocondensation between a β-ketoester derivative and a thiourea analog under reflux in anhydrous ethanol. The 3,4,5-trimethoxyphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Reaction temperature (80–120°C), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid) critically affect yield and purity. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?
Basic
1H/13C NMR and FT-IR are primary tools for confirming the core structure and substituents. Key NMR signals include:
- δ 1.2–1.4 ppm (triplet) : Ethylthio group’s CH3 protons.
- δ 3.7–3.9 ppm (singlet) : Methoxy groups on the trimethoxyphenyl ring.
- δ 6.8–7.1 ppm (multiplet) : Aromatic protons from the quinoline core.
Discrepancies in integration ratios or unexpected splitting patterns may arise from rotamers or residual solvents . Confirm purity via HPLC-MS (≥95% purity threshold) and cross-validate with X-ray crystallography if crystalline .
Q. How does the ethylthio substituent influence the compound’s reactivity in downstream functionalization?
Basic
The ethylthio group acts as a weak electron donor , enhancing electrophilic aromatic substitution (EAS) at the quinoline core. However, its steric bulk may hinder reactions at the 2-position. For example, sulfoxide/sulfone derivatives can be synthesized via oxidation with mCPBA, but overoxidation risks cleavage of the thioether bond. Monitor reaction progress using TLC with iodine staining .
Q. What strategies optimize reaction yield when introducing the 3,4,5-trimethoxyphenyl group?
Advanced
The trimethoxyphenyl group’s electron-rich nature complicates regioselective coupling. Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate Ullmann-type couplings while minimizing side reactions. Pre-functionalize the phenyl ring with a directing group (e.g., boronic acid) for Suzuki-Miyaura coupling. Yields improve from ~40% (traditional heating) to 65–70% with optimized Pd catalysts (e.g., Pd(PPh3)4) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies often stem from assay variability (e.g., cell line differences) or compound stability . Standardize protocols:
- Use LC-MS to verify in-situ stability in cell culture media.
- Compare IC50 values across multiple cell lines (e.g., MCF-7 vs. HepG2).
- Validate target engagement via SPR (surface plasmon resonance) for binding affinity measurements .
Q. What computational methods predict the compound’s binding mode to kinase targets?
Advanced
Perform molecular docking (AutoDock Vina) using crystal structures of homologous kinases (e.g., CDK2 or EGFR). Focus on the trimethoxyphenyl group’s interaction with hydrophobic pockets and the ethylthio group’s potential for π-alkyl interactions. Refine predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. Cross-correlate with MM-PBSA free energy calculations .
Q. How do substituent variations at the 5-position impact anticancer activity?
Advanced
A SAR study comparing analogs (e.g., 5-(4-fluorophenyl) vs. 5-(3-nitrophenyl)) reveals:
- Methoxy groups : Enhance solubility but reduce membrane permeability (logP decreases by ~0.5).
- Electron-withdrawing groups (e.g., -NO2): Increase cytotoxicity (IC50: 2.1 μM vs. 8.3 μM for methoxy).
- Bulkier substituents : Compromise target selectivity due to steric clashes.
Validate with apoptosis assays (Annexin V/PI staining) .
Q. What experimental design principles apply to stability studies under physiological conditions?
Advanced
Design a forced degradation study :
- Acidic/basic hydrolysis : Incubate in HCl/NaOH (0.1 M, 37°C, 24 h).
- Oxidative stress : Treat with H2O2 (3% v/v).
- Photolytic stability : Expose to UV light (320–400 nm).
Analyze degradation products via HRMS and assess bioactivity retention. Note: The ethylthio group is prone to oxidation, requiring inert storage conditions .
Q. How can researchers troubleshoot low yields in the final cyclocondensation step?
Advanced
Low yields (<30%) often result from moisture sensitivity or impure intermediates . Solutions:
- Use molecular sieves (3Å) to scavenge water.
- Purify intermediates via recrystallization (ethanol/water).
- Optimize stoichiometry (1:1.2 ratio of β-ketoester to thiourea).
Monitor reaction progress with in-situ IR to detect carbonyl intermediate formation .
Q. What mechanistic insights explain its inhibition of tubulin polymerization?
Advanced
The trimethoxyphenyl group mimics colchicine’s binding to the β-tubulin subunit , disrupting microtubule dynamics. Confirm via:
Properties
IUPAC Name |
2-ethylsulfanyl-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-7-33-23-26-21-19(22(29)27-23)17(18-13(25-21)10-24(2,3)11-14(18)28)12-8-15(30-4)20(32-6)16(9-12)31-5/h8-9,17H,7,10-11H2,1-6H3,(H2,25,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIFJDYMSFFQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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